1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives and catalysts.
Formation of the urea moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.
Scientific Research Applications
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the urea moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-19-8-5-15-13(18)14-4-6-17-10-11(9-16-17)12-3-2-7-20-12/h2-3,7,9-10H,4-6,8H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNONRXNRZFOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=C(C=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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